Dichloro(hexamethylbenzene)ruthenium(II) Dimer
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Overview
Description
Dichloro(hexamethylbenzene)ruthenium(II) Dimer is an organometallic compound with the formula ([ (C_6Me_6)RuCl_2]_2). It is a yellow, orange, or brown powder or crystalline solid. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(hexamethylbenzene)ruthenium(II) Dimer can be synthesized by reacting hexamethylbenzene with ruthenium trichloride in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dichloro(hexamethylbenzene)ruthenium(II) Dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other nucleophiles. Reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with phosphines can yield phosphine-ligated ruthenium complexes .
Scientific Research Applications
Dichloro(hexamethylbenzene)ruthenium(II) Dimer has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dichloro(hexamethylbenzene)ruthenium(II) Dimer involves coordination of the ruthenium center with various ligands, facilitating catalytic reactions. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. These mechanisms enable the compound to catalyze a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dichloro(mesitylene)ruthenium(II) Dimer
- Dichloro(p-cymene)ruthenium(II) Dimer
- Benzeneruthenium(II) Chloride Dimer
Uniqueness
Dichloro(hexamethylbenzene)ruthenium(II) Dimer is unique due to its high stability and catalytic efficiency. The hexamethylbenzene ligand provides steric protection to the ruthenium center, enhancing its reactivity and selectivity in catalytic processes. This makes it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C24H36Cl4Ru2 |
---|---|
Molecular Weight |
668.5 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethylbenzene;ruthenium(2+);tetrachloride |
InChI |
InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
GVCIEWAYDUQTTQ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |
Origin of Product |
United States |
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